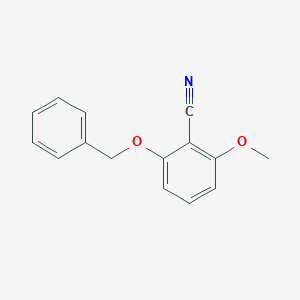

![molecular formula C17H24N2O2 B070701 Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 180465-84-3](/img/structure/B70701.png)

Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate

Overview

Description

Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is a chemical compound with the molecular formula C17H24N2O2 . It is used for laboratory research purposes .

Synthesis Analysis

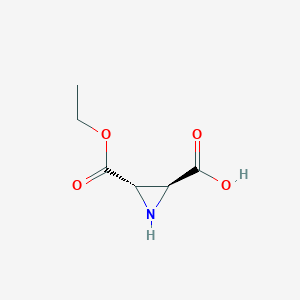

The synthesis of spiro[indoline-3,4’-piperidine] compounds has been an active research field of organic chemistry for well over a century . An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid is described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate .Molecular Structure Analysis

The molecular structure of Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is characterized by a spirocycle fused at the C2 or C3 of the oxindole moiety . This structure forms the core building blocks of highly functionalized organic structures .Physical And Chemical Properties Analysis

Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 426.1±45.0 °C at 760 mmHg, and a flash point of 211.5±28.7 °C . It has a molar refractivity of 83.0±0.4 cm3, a polar surface area of 42 Å2, and a molar volume of 250.5±5.0 cm3 .Scientific Research Applications

Efficient Synthesis of Spirocyclic Oxindole Analogue

“Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate” is used in the efficient and scalable synthesis of a spirocyclic oxindole analogue . The key steps in this process are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . This compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .

Key Building Blocks for Drug Discovery

Spiro compounds, such as “Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate”, are becoming key building blocks for drug discovery . These templates have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . Due to their structure, they interact with a wide range of receptors, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .

Enantioselective Synthesis of Spirocyclic Oxindoles

“Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate” is an important synthetic target in the enantioselective synthesis of spirocyclic oxindoles . This process has extended biological activity and drug discovery applications . The review focuses on various strategies for the enantioselective synthesis of spirocyclic oxindoles, relying on reports over the past decade and from earlier work .

Safety and Hazards

Future Directions

Spiro[indoline-3,4’-piperidine] scaffolds are very important in drug design processes . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents . This suggests that Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate may have potential applications in the development of new drugs in the future.

Mechanism of Action

Target of Action

Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative . These compounds are known to interact with a wide range of receptors . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Mode of Action

Spirocyclic oxindole derivatives are known to exhibit a variety of biological activities, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Some spirocyclic oxindole derivatives have been shown to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors . This suggests that Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate may also affect similar pathways.

Pharmacokinetics

The synthesis of this compound has been reported to be efficient and scalable , which could potentially facilitate its bioavailability.

Result of Action

Given the broad spectrum of biological properties associated with spirocyclic oxindole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

The synthesis of this compound has been reported to be environmentally benign , suggesting that it could be stable under a variety of environmental conditions.

properties

IUPAC Name |

tert-butyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-18-14-7-5-4-6-13(14)17/h4-7,18H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENCMIPDBWGMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465910 | |

| Record name | tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |

CAS RN |

180465-84-3 | |

| Record name | 1,1-Dimethylethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180465-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)

![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)